1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide -

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide

Catalog Number: EVT-3674079
CAS Number:
Molecular Formula: C22H27NO3
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound, denoted as IQP in the study, was synthesized and investigated for its impact on smooth muscle bioelectrogenesis and contractile activity. The research highlights its muscle relaxant properties, attributed to the blockage of calcium influx and activation of a cAMP-dependent signal cascade [].

Relevance: Both 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share a crucial structural motif: the 3,4-dimethoxyphenyl group. This shared moiety suggests potential similarities in their binding affinities and pharmacological profiles, despite differences in their core structures [].

Compound Description: This novel compound represents a bio-functional hybrid, synthesized by combining structural elements from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and flurbiprofen [].

Relevance: This compound exhibits a notable structural similarity to 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide. Both compounds contain the 3,4-dimethoxyphenyl group, a key pharmacophore known for its presence in various bioactive molecules. This shared feature suggests potential overlap in their biological targets and activities, warranting further investigation [].

Compound Description: This compound belongs to the N-(2,4-diaryltetrahydroquinolin-1-yl)furan-2-carboxamide class of derivatives, known for their potential therapeutic applications in treating various diseases including cancer, bacterial infections, and inflammation [].

Relevance: The presence of the 3,4-dimethoxyphenyl substituent in both methanone and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide suggests potential similarities in their physicochemical and pharmacological properties. This structural link warrants further investigation into the biological activities of 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide, especially in areas where the related compound class has demonstrated therapeutic potential [].

Compound Description: This series of compounds, including their 1-acylderivatives, were synthesized and evaluated for anti-inflammatory activity [].

Relevance: The 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide are structurally related through the presence of the 3,4-dimethoxyphenyl moiety. This shared feature, frequently encountered in medicinal chemistry, hints at potential similarities in their binding interactions and biological activities, making the investigation of 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide's anti-inflammatory properties a worthwhile endeavor [].

Compound Description: This compound serves as a synthetic precursor for 2-acylamino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazoles, a class of compounds exhibiting anti-inflammatory activity [].

Relevance: The shared 3,4-dimethoxyphenyl moiety between 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide suggests that both compounds might exhibit similar pharmacological profiles. Further investigation is needed to determine if 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide shares the anti-inflammatory properties observed in compounds derived from 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole [].

Compound Description: This compound acts as an intermediate in synthesizing 1-acyl-3-(3,4-dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H- 1,2,4-triazole-5-thiones and 3-(3,4-dimethoxyphenyl)-5-methylthio-4-phenyl-4H-1,2,4-triazole, both of which demonstrate anti-inflammatory properties [].

Relevance: Both 3-(3,4-dimethoxyphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide contain the common 3,4-dimethoxyphenyl structural element. This suggests a possible relationship in their biological activities, and further research could explore if 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide exhibits anti-inflammatory effects like its related analogs [].

Compound Description: This specific compound forms a 1:19 co-crystal with 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. The crystal structure reveals a buckled fused-ring system with a twisted dimethoxyphenyl substituent [].

Relevance: 2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide both feature the 3,4-dimethoxyphenyl substituent. Although the core structures differ, this shared feature implies potential similarities in their binding properties and interactions with biological targets [].

Compound Description: The crystal structure of this compound shows that it adopts an envelope conformation stabilized by intramolecular hydrogen bonds [].

Relevance: 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide shares two key structural features with 5-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)pyrazolidin-3-one: the 3,4-dimethoxyphenyl group and the 4-methylphenyl group. This significant structural resemblance suggests potential similarities in their pharmacological profiles, prompting further investigation into the biological activities of 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide [].

Compound Description: This compound was synthesized using a one-pot reductive cyclization method [].

Relevance: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide belong to the same chemical class: carboxamides. They also share significant structural similarities, particularly the presence of the 3,4-dimethoxyphenyl and the N-phenyl carboxamide groups, suggesting possible overlaps in their pharmacological profiles and making them worthy of comparative analysis [].

Compound Description: The crystal structure of this compound revealed a planar isoindole ring system and an intramolecular hydrogen bond contributing to its stability [].

Relevance: (E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide both possess the 3,4-dimethoxyphenyl moiety. Despite differences in their core structures, this shared feature highlights a potential for similar binding interactions with specific biological targets, warranting further study [].

Compound Description: This series of N-Mannich bases, incorporating a 3,4-dimethoxyphenyl group, exhibited potent antimicrobial and antiproliferative activities in vitro [].

Relevance: The 3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share the 3,4-dimethoxyphenyl pharmacophore, suggesting possible similarities in their pharmacological properties, particularly in their interactions with biological targets. It would be interesting to investigate whether 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide also exhibits antimicrobial or antiproliferative activities [].

Compound Description: These N-Mannich bases, characterized by a 3,4-dimethoxyphenyl group and a piperazine ring, displayed broad-spectrum antimicrobial activity and potent antiproliferative effects against various cancer cell lines [].

Relevance: The presence of the 3,4-dimethoxyphenyl group in both 3-[(4-substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide suggests a possible relationship in their biological profiles, especially considering the significant biological activities observed in the former. This warrants further investigation into the therapeutic potential of 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide, particularly its antimicrobial and antiproliferative properties [].

Compound Description: This compound, characterized by a dimethoxyphenyl group attached to a partially saturated ring system, forms supramolecular chains via hydrogen bonding in its crystal structure [].

Relevance: The shared presence of the 3,4-dimethoxyphenyl group in both 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide implies a potential for similar interactions with biological targets. This structural similarity can be a starting point for further research into the pharmacological properties of 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide [].

Compound Description: This compound, featuring a phenyldiazenyl group, forms chains in its crystal structure through C—H⋯N hydrogen bonds [].

Relevance: While less structurally similar than other compounds on this list, methyl 4-{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzoate and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide both belong to the broader category of aromatic compounds with potential biological activities. Although their structures differ significantly, exploring potential commonalities in their pharmacological effects could be an area for further research [].

Compound Description: This chalcone analog, featuring a 3,4-dimethoxyphenyl group, forms molecular layers in its crystal structure stabilized by hydrogen bonding [].

Relevance: Both 1-(4-Amino­phenyl)-3-(3,4-di­methoxy­phenyl)­prop-2-en-1-one and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share the 3,4-dimethoxyphenyl moiety, a common structural element in various bioactive compounds. This structural similarity suggests potential overlaps in their pharmacological profiles and warrants further investigation into the biological activities of 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide [].

Compound Description: This metalloporphyrin, with four 4-methylphenyl groups, forms complexes with fullerenes, exhibiting unique photophysical properties [].

Relevance: The shared presence of the 4-methylphenyl group in both (5,10,15,20-Tetra(4-methylphenyl)porphyrinato)cobalt(II) (CoTTP) and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide, though in different contexts, suggests a potential area for investigating interactions with similar biological targets. Further research could explore whether this shared structural feature translates into any functional similarities [].

Compound Description: This benzothiazole compound, GW-610, exhibits antitumor activity against breast and colorectal cancer cells, with its mechanism involving specific cytochrome P450 enzymes [].

Relevance: The common presence of the 3,4-dimethoxyphenyl group in both 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW-610) and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide suggests that these compounds might share some pharmacological properties. While GW-610 is a known antitumor agent, this structural link prompts further investigation into the potential antiproliferative activity of 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide [].

Compound Description: This chalcone analog, containing both 3,4-dimethoxyphenyl and 3-methyl-4-methoxyphenyl groups, forms a planar molecular backbone stabilized by intramolecular hydrogen bonds [].

Relevance: This compound shares significant structural features with 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide. Both contain a substituted phenyl group connected to a core structure through a carbonyl group. The presence of the 3,4-dimethoxyphenyl and a methoxy-substituted phenyl group in both compounds further strengthens their structural relation, suggesting potential similarities in their binding affinities and pharmacological properties [].

Compound Description: This class of compounds, designed as VEGFR-2 inhibitors, includes derivatives like Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (compound 10) and Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (compound 19), both exhibiting potent anti-cancer activity [].

Relevance: These sulfonamide derivatives, particularly compounds 10 and 19, share the 3,4-dimethoxyphenyl moiety with 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide. While the core structures differ, this shared pharmacophore suggests that 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide might also exhibit some level of anti-cancer activity, particularly as a VEGFR-2 inhibitor. Further research is needed to explore this possibility [].

Compound Description: This benzodiazepine derivative, containing two sets of methoxy groups, predominantly exists in boat conformations [].

Relevance: While the core structure differs, 5-Äthyl-1-(3,4‐dimethoxyphenyl)-7,8-dimethoxy‐4‐methyl‐5H-2,3‐benzodiazepin and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide both share the 3,4-dimethoxyphenyl group. This shared structural motif suggests a potential for similar interactions with certain biological targets, prompting further research into the pharmacological activities of 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide [].

Compound Description: This series of benzothiazepine derivatives, characterized by the presence of a 3,4-dimethoxyphenyl and a 4-methylphenyl group, displayed significant antifungal activity [].

Relevance: These compounds share a striking structural resemblance with 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide, containing both the 3,4-dimethoxyphenyl and the 4-methylphenyl groups. This strong structural similarity indicates a high likelihood of these compounds exhibiting comparable pharmacological profiles. Therefore, investigating the antifungal activity of 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide would be a logical next step [].

Compound Description: This compound, featuring a 4-methylphenyl substituent, was synthesized through a Biginelli-type cyclocondensation reaction [].

Relevance: The presence of the 4-methylphenyl group in both 1,7,7-trimethyl-4-(4-methylphenyl)-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide suggests potential for interacting with similar biological targets. Despite differences in their core structures, exploring the impact of this shared group on their pharmacological properties could be an avenue for further research [].

Compound Description: This compound, with a triazolothiadiazole core and a 4-methylphenyl substituent, shows intermolecular hydrogen bonding in its crystal structure [].

Relevance: Both 3-[1-(4-Isobutylphenyl)ethyl]-6-(4-methylphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share the 4-methylphenyl moiety. This structural similarity, despite their different core structures, indicates a potential for similar interactions with specific biological targets [].

Compound Description: This chiral oxazole derivative, synthesized using a chiral auxiliary approach, exhibits strong fluorescence [].

Relevance: This compound and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide both contain the 3,4-dimethoxyphenyl group. Though their core structures and functionalities differ significantly, this shared structural feature provides a basis for exploring potential overlaps in their interactions with specific biological targets [].

Compound Description: This triazolothiadiazole derivative features a 4-methylphenyl group and a naphthylmethylene substituent, with the phenyl and heterocyclic moieties being almost coplanar in its crystal structure [].

Relevance: Both 6-(4-Methylphenyl)-3-(1-naphthylmethylene)-s-triazolo[3,4-b][1,3,4]thiadiazole and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share the 4-methylphenyl group. Despite their different core structures, this shared feature suggests a potential for similar interactions with certain biological targets, warranting further study [].

Compound Description: This series of compounds, characterized by a thiadiazole-containing triazolothiadiazole core, exhibited promising antifungal activity [].

Relevance: Although their core structures differ, both 3-(4-Methyl-1,2,3-thiadiazolyl)-6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide belong to the broader class of heterocyclic compounds with potential biological activities. Exploring potential commonalities in their pharmacological effects, particularly in the context of antifungal activity, could be an area for further research [].

Compound Description: This compound demonstrates inhibitory effects on specific potassium currents in guinea pig ventricular myocytes, impacting cardiac electrophysiology [].

Relevance: Both 1-(2, 6-dimethylphenoxy)-2-(3, 4-dimethoxyphenyl-ethylamino) propane hydrochloride and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share the 3,4-dimethoxyphenyl moiety. While the core structures and functionalities differ, this common structural element suggests a potential for interacting with similar biological targets. Further research could explore if this shared feature translates to any shared pharmacological properties [].

Compound Description: This compound, containing a 3,4-dimethoxyphenyl group, forms a two-dimensional network in its crystal structure through hydrogen bonding involving a water molecule [].

Relevance: Both 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share the 3,4-dimethoxyphenyl moiety. Despite their different core structures, this shared feature highlights a potential for similar binding interactions with specific biological targets, warranting further study [].

Compound Description: This class of compounds, synthesized through a multi-step process, includes various spirocyclic tetrahydroisoquinoline derivatives [].

Relevance: Although structurally diverse, both benzodioxol-substituted 4-spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide belong to the broader category of heterocyclic compounds that frequently exhibit diverse biological activities. Further research could explore potential commonalities in their pharmacological effects, considering their shared chemical space [].

Compound Description: This complex spirocyclic compound, featuring a dimethoxyphenyl group, exhibits a distinct conformation for each of its pyrrolidine rings [].

Relevance: (1′S)-4-(3,4-Dichlorophenyl)-1′-(3,5-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalene-2-spiro-2′-pyrrolizidine-3′-spiro-3′′-indoline-1,2′′-dione and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share a structural similarity through the presence of the dimethoxyphenyl group, although their substitution patterns and core structures differ. This commonality might suggest a potential for interaction with similar biological targets, prompting further investigation [].

Compound Description: This complex consists of two zinc ions bridged by benzoate ligands, with papaverine acting as a ligand coordinating to the zinc centers [, ].

Relevance: Papaverine, a known smooth muscle relaxant, shares structural similarities with the 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide, particularly the presence of the 3,4-dimethoxyphenyl moiety and the overall shape of the molecule. This structural resemblance suggests that 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide might also exhibit some degree of interaction with biological targets related to smooth muscle relaxation, although further investigation is required to confirm this hypothesis [, ].

Compound Description: This Schiff base ligand, featuring a 3,4-dimethoxyphenyl group, was investigated for its spectroscopic properties and crystal structure [].

Relevance: Both 4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share the 3,4-dimethoxyphenyl moiety, suggesting a potential for similar interactions with specific biological targets. Despite their different core structures, this shared feature warrants further study [].

Compound Description: This simple benzamide derivative, containing a 4-methylphenyl group, forms chains in its crystal structure through N—H⋯O hydrogen bonds [].

Relevance: N-(4-Methylphenyl)benzamide and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share a key structural feature: the N-(4-methylphenyl)amide group. This suggests the potential for similar interactions with certain biological targets, despite their different core structures. Exploring this shared structural feature could be a starting point for understanding the pharmacological properties of 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide [].

Compound Description: This compound is a substrate for the Bischler-Napieralski reaction, which leads to the formation of isoquinoline derivatives. It undergoes unexpected dealkylation during the cyclization process [].

Compound Description: This group of compounds, characterized by a 3,4-dimethoxyphenyl moiety linked to a variety of aryl and heteroaryl groups, are synthesized and investigated for their potential physiological effects [].

Relevance: The aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methanes and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share the important 3,4-dimethoxyphenyl group, which is often associated with biological activity. While their core structures differ, this shared feature suggests that 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide might exhibit some pharmacological properties similar to those of this group of compounds, making it an intriguing target for further research [].

Compound Description: This MCHR1 antagonist, known as SNAP 94847, displays anxiolytic-like effects in mouse models, independent of hippocampal neurogenesis [].

Relevance: Both N-[3-(1-{[4-(3,4-Difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share the 4-methylphenyl moiety. Despite significant differences in their core structures and functionalities, this shared feature suggests a possible area for investigating interactions with similar biological targets. Further research could explore whether this structural similarity translates into any functional overlaps, particularly in the context of anxiolytic activity [].

Compound Description: This class of compounds, characterized by a dihydropyridazinone core and a 3,4-dimethoxyphenyl substituent, exhibited selective inhibition of PDE4, an enzyme involved in cAMP signaling [].

Relevance: 6-(3,4-Dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones and 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide share the 3,4-dimethoxyphenyl pharmacophore. This structural similarity, despite their different core structures, suggests that 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide might also interact with biological targets related to cAMP signaling pathways. Further investigation is needed to determine if 1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide exhibits any activity towards PDE4 or other components of the cAMP pathway [].

Compound Description: This novel series of compounds, featuring a phthalazinone core and a 3,4-dimethoxyphenyl substituent, exhibited potent and selective inhibition of PDE4, suggesting their potential as therapeutic agents for inflammatory diseases [].

Properties

Product Name

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexanecarboxamide

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)cyclohexane-1-carboxamide

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C22H27NO3/c1-16-7-10-18(11-8-16)23-21(24)22(13-5-4-6-14-22)17-9-12-19(25-2)20(15-17)26-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,24)

InChI Key

KRUHKBLSSUDOLK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.